molecular formula C21H24ClNO2 B2816676 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 1795360-40-5

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2816676
CAS No.: 1795360-40-5
M. Wt: 357.88
InChI Key: DCBKYCGHAVHPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H24ClNO2 and its molecular weight is 357.88. The purity is usually 95%.
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Biological Activity

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure includes:

  • An azepane ring .
  • A 4-chlorophenyl group .
  • An ethanone moiety .
  • A 2-methoxyphenyl substituent .

This configuration may influence its interaction with biological targets, potentially leading to various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Potential neuroprotective activity

Antimicrobial Activity

Studies have shown that related compounds with similar structures display varying degrees of antimicrobial activity. For instance, derivatives containing the azepane structure have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Its structure may allow it to bind to receptors involved in signal transduction pathways, influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against Salmonella typhi
AnticancerIC50 values ranging from 0.11 to 5.51 μM against MCF-7
NeuroprotectivePotential modulation of neurotrophic factors

Case Study: Anticancer Activity

A study focusing on the anticancer properties of structurally related compounds highlighted significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction, as evidenced by increased expression of p53 and activation of caspase pathways .

Comparative Analysis with Similar Compounds

Comparative studies suggest that while this compound shares structural similarities with other azepane derivatives, its unique substitution pattern may confer distinct biological activities. For instance, modifications in the phenyl ring can significantly alter the compound's potency against cancer cells .

Properties

IUPAC Name

1-[3-(4-chlorophenyl)azepan-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO2/c1-25-20-8-3-2-6-17(20)14-21(24)23-13-5-4-7-18(15-23)16-9-11-19(22)12-10-16/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBKYCGHAVHPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.